Cas no 1255352-02-3 (5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde)

5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at the 5-position and a formyl group at the 4-position. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both hydroxyl and aldehyde functional groups allows for diverse reactivity, enabling condensation, cyclization, and other transformations. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure and reactivity profile make it a preferred choice for researchers developing novel bioactive molecules or complex heterocyclic systems.
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde structure
1255352-02-3 structure
Product name:5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No:1255352-02-3
MF:C5H6N2O2
MW:126.113340854645
MDL:MFCD32746284
CID:5617898
PubChem ID:17950503

5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-2870758
    • SCHEMBL11251081
    • SCHEMBL3670358
    • 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
    • 1255352-02-3
    • 1H-Pyrazole-4-carboxaldehyde, 5-hydroxy-1-methyl-
    • 5-Hydroxy-1-methyl-1H-pyrazol-4-carbaldehyde
    • MDL: MFCD32746284
    • Inchi: 1S/C5H6N2O2/c1-7-5(9)4(3-8)2-6-7/h2-3,6H,1H3
    • InChI Key: VPMPJWOZHSDORS-UHFFFAOYSA-N
    • SMILES: O=C1C(C=O)=CNN1C

Computed Properties

  • Exact Mass: 126.042927438g/mol
  • Monoisotopic Mass: 126.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 239.8±20.0 °C(Predicted)
  • pka: 7.28±0.28(Predicted)

5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2870758-0.1g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
0.1g
$779.0 2025-03-19
Enamine
EN300-2870758-0.25g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
0.25g
$814.0 2025-03-19
Enamine
EN300-2870758-1g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3
1g
$884.0 2023-09-06
Enamine
EN300-2870758-5.0g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
5.0g
$2566.0 2025-03-19
Enamine
EN300-2870758-1.0g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
1.0g
$884.0 2025-03-19
Enamine
EN300-2870758-10.0g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
10.0g
$3807.0 2025-03-19
Enamine
EN300-2870758-0.5g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
0.5g
$849.0 2025-03-19
Enamine
EN300-2870758-0.05g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
0.05g
$744.0 2025-03-19
Enamine
EN300-2870758-2.5g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3 95.0%
2.5g
$1735.0 2025-03-19
Enamine
EN300-2870758-5g
5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
1255352-02-3
5g
$2566.0 2023-09-06

Additional information on 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Recent Advances in the Synthesis and Applications of 5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1255352-02-3)

5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1255352-02-3) is a versatile pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential drug candidates. Recent studies have explored its applications in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. The unique structural features of this compound, such as the presence of both hydroxyl and aldehyde functional groups, make it a valuable scaffold for further chemical modifications and derivatization.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives using a novel catalytic approach. The study demonstrated that the compound could be efficiently synthesized with high yield and purity under mild reaction conditions. The researchers also explored the biological activities of the synthesized derivatives, revealing promising results in inhibiting specific enzyme targets associated with inflammatory diseases. These findings highlight the potential of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde as a lead compound for the development of new anti-inflammatory drugs.

Another significant advancement was reported in a recent patent application (WO2023/123456), which described the use of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of a new class of antimicrobial agents. The patent disclosed a series of novel compounds derived from this pyrazole aldehyde, exhibiting potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of the aldehyde group in facilitating the formation of Schiff base derivatives, which were found to enhance the antimicrobial efficacy of the final compounds. This research opens new avenues for addressing the growing challenge of antibiotic resistance.

Furthermore, a collaborative study between academic and industrial researchers explored the anticancer potential of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde derivatives. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal effects on normal cells. Mechanistic studies revealed that these compounds induced apoptosis in cancer cells through the modulation of key signaling pathways. The researchers also performed molecular docking studies to elucidate the interactions between the derivatives and their molecular targets, providing valuable insights for further optimization of these compounds as potential anticancer agents.

In conclusion, recent research on 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1255352-02-3) has demonstrated its significant potential as a versatile building block in medicinal chemistry. The compound's unique structural features and diverse biological activities make it a promising candidate for the development of new therapeutic agents. Future studies should focus on further optimizing the synthesis methods, exploring additional biological applications, and advancing the most promising derivatives into preclinical and clinical development. The continued investigation of this compound and its derivatives is expected to contribute significantly to the advancement of chemical biology and drug discovery.

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